

# Spectroscopic Analysis of 2-(4-Bromophenyl)-2-methylpropanenitrile: A Technical Guide

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## Compound of Interest

Compound Name: 2-(4-Bromophenyl)-2-methylpropanenitrile

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-(4-Bromophenyl)-2-methylpropanenitrile**, a molecule of interest in synthetic and medicinal chemistry. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a logical workflow for its spectral analysis.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-(4-Bromophenyl)-2-methylpropanenitrile**.

Table 1: <sup>1</sup>H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.52	Doublet	2H	Ar-H
7.45	Doublet	2H	Ar-H
1.73	Singlet	6H	-C(CH <sub>3</sub> ) <sub>2</sub>

Table 2:  $^{13}\text{C}$  NMR Data

Chemical Shift ( $\delta$ ) ppm	Assignment
139.4	Ar-C (quaternary)
132.1	Ar-CH
127.5	Ar-CH
123.1	Ar-C-Br
122.1	-C $\equiv$ N
35.8	-C(CH <sub>3</sub> ) <sub>2</sub>
27.8	-CH <sub>3</sub>

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2235	Medium	C $\equiv$ N stretch
~2980	Medium-Strong	C-H stretch (aliphatic)
~3050	Weak	C-H stretch (aromatic)
~1590, 1485	Medium-Strong	C=C stretch (aromatic ring)
~1070	Strong	C-Br stretch

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
223/225	~98 / 100	[M] <sup>+</sup> (Molecular ion with <sup>79</sup> Br/ <sup>81</sup> Br isotopes)
208/210	~70 / 72	[M - CH <sub>3</sub> ] <sup>+</sup>
182/184	~20 / 22	[M - C <sub>3</sub> H <sub>6</sub> ] <sup>+</sup>
102	~40	[C <sub>8</sub> H <sub>6</sub> ] <sup>+</sup>
76	~30	[C <sub>6</sub> H <sub>4</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2-(4-Bromophenyl)-2-methylpropanenitrile** (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., CDCl<sub>3</sub>, ~0.7 mL) and transferred to a 5 mm NMR tube.

- <sup>1</sup>H NMR Spectroscopy:** The <sup>1</sup>H NMR spectrum is recorded on a 400 MHz spectrometer. Data acquisition parameters typically include a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. A total of 16 scans are typically co-added and Fourier transformed to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl<sub>3</sub> at 7.26 ppm).
- <sup>13</sup>C NMR Spectroscopy:** The <sup>13</sup>C NMR spectrum is recorded on the same spectrometer at a frequency of 100 MHz. A proton-decoupled pulse sequence is used. Typical acquisition parameters include a spectral width of 250 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second. Several hundred to a few thousand scans are accumulated to achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to the solvent peak (e.g., CDCl<sub>3</sub> at 77.16 ppm).

## Infrared (IR) Spectroscopy

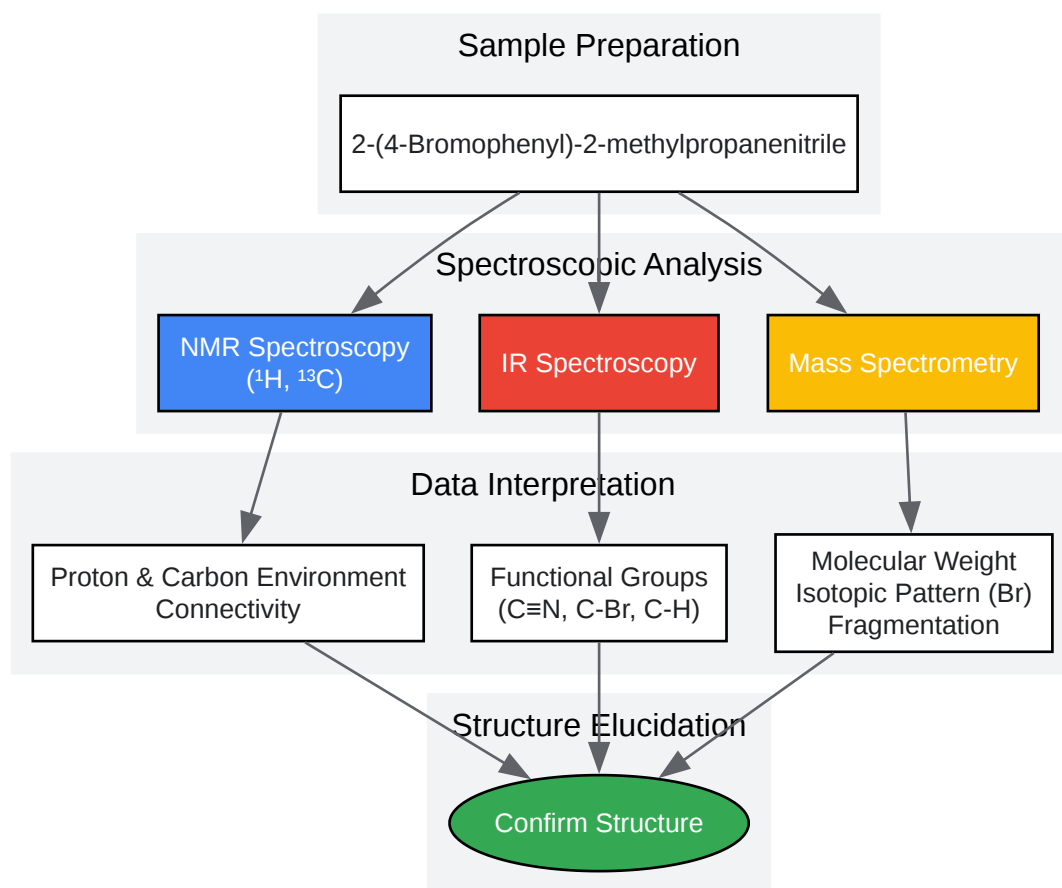
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal. The spectrum is recorded in the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . The final spectrum is an average of 32 scans. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a direct insertion probe or a gas chromatography (GC) inlet. The sample is ionized using a standard electron energy of 70 eV. The mass analyzer is scanned over a mass-to-charge ( $m/z$ ) range of 50-500 amu.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2-(4-Bromophenyl)-2-methylpropanenitrile**.



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Caption: Workflow for the spectroscopic analysis and structure confirmation of the target compound.

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